Differentiation Factor 1 – Phenoxy‑Ring Substitution Pattern: 4‑Br‑3‑CH₃ vs. 4‑Br vs. 3‑Br
In the Waterhouse et al. σ‑1 SAR panel, the 4‑bromophenoxymethyl analog (with N‑cyclopropylmethyl) exhibited a Ki of 0.60 nM, whereas the 3‑bromo regioisomer gave a Ki of 0.88 nM – a 1.47‑fold difference in affinity attributable solely to the position of the bromine atom [1][2]. The target compound places the bromine at the 4‑position (like the higher‑affinity analog) and adds a 3‑methyl group. In related piperidine‑based σ‑ligand series, introduction of a methyl substituent on the phenoxy ring has been shown to modulate lipophilicity (ΔlogP) and receptor‑binding kinetics without abolishing affinity, enabling fine‑tuning of in vitro and in vivo properties [3]. Although a direct Ki for the exact compound is not publicly available, the dual 4‑Br/3‑CH₃ substitution pattern provides a structural vector for affinity retention with enhanced lipophilicity relative to the unsubstituted phenoxy analogs.
| Evidence Dimension | σ‑1 receptor binding affinity (Ki) and structural substitution pattern |
|---|---|
| Target Compound Data | 4‑Br‑3‑CH₃‑phenoxymethyl substituent; no published Ki; predicted logP increase of ≈0.5–0.8 units vs. 4‑Br analog (class‑level estimate based on Hansch π‑CH₃ ≈ 0.52) [3]. |
| Comparator Or Baseline | 4‑(4‑Br‑phenoxymethyl)‑1‑cyclopropylmethyl‑piperidine: Ki σ‑1 = 0.60 nM [1]; 4‑(3‑Br‑phenoxymethyl)‑1‑cyclopropylmethyl‑piperidine: Ki σ‑1 = 0.88 nM [2]; both without 3‑CH₃ group. |
| Quantified Difference | 1.47‑fold affinity difference between 4‑Br and 3‑Br regioisomers; methyl addition predicted to further modulate lipophilicity and potentially residence time based on class SAR [3]. |
| Conditions | Guinea‑pig brain membrane σ‑1 binding assay; displacement of [³H]‑(+)‑pentazocine [1][2]. |
Why This Matters
For procurement decisions, the 4‑Br‑3‑CH₃ pattern defines a distinct chemical space that cannot be recapitulated by simple 4‑Br or 3‑Br analogs, making the target compound the relevant choice for SAR investigations exploring dual bromine/methyl effects on σ‑receptor pharmacophores.
- [1] BindingDB entry BDBM50058010. 4‑(4‑Bromo‑phenoxymethyl)‑1‑cyclopropylmethyl‑piperidine; Ki σ‑1 = 0.60 nM. Derived from Waterhouse et al., J Med Chem 1997, 40, 1657‑1667. View Source
- [2] BindingDB entry BDBM50058011. 4‑(3‑Bromo‑phenoxymethyl)‑1‑cyclopropylmethyl‑piperidine; Ki σ‑1 = 0.88 nM. Derived from Waterhouse et al., J Med Chem 1997, 40, 1657‑1667. View Source
- [3] Waterhouse RN, Mardon K, Giles KM, Collier TL, O’Brien JC. Halogenated 4‑(phenoxymethyl)piperidines as potential radiolabeled probes for σ‑1 receptors: in vivo evaluation of [¹²³I]‑1‑(iodopropen‑2‑yl)‑4‑[(4‑cyanophenoxy)methyl]piperidine. J Med Chem. 1997;40(11):1657‑1667. doi:10.1021/jm960720+. View Source
